molecular formula C21H17N3O3 B4409996 4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No.: B4409996
M. Wt: 359.4 g/mol
InChI Key: QVURGAQQTXIJEF-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a benzyloxy group, a benzimidazole moiety, and a benzamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-20(22-16-8-11-18-19(12-16)24-21(26)23-18)15-6-9-17(10-7-15)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVURGAQQTXIJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the benzyloxy group: This step involves the alkylation of a phenolic hydroxyl group with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the benzamide group: The final step involves the coupling of the benzimidazole derivative with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide can be compared with other similar compounds, such as:

    4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-6-yl)benzamide: This compound differs in the position of the benzimidazole moiety, which can lead to differences in its chemical reactivity and biological activity.

    4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-4-yl)benzamide: Another positional isomer, which may exhibit distinct properties compared to the original compound.

    4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-7-yl)benzamide: This compound also differs in the position of the benzimidazole moiety, potentially leading to unique chemical and biological characteristics.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity compared to its positional isomers and other related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(benzyloxy)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

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